2-Propylpropane-1,3-diol 2-Propylpropane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 2612-28-4
VCID: VC2025021
InChI: InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3
SMILES: CCCC(CO)CO
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol

2-Propylpropane-1,3-diol

CAS No.: 2612-28-4

Cat. No.: VC2025021

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

2-Propylpropane-1,3-diol - 2612-28-4

Specification

CAS No. 2612-28-4
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
IUPAC Name 2-propylpropane-1,3-diol
Standard InChI InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3
Standard InChI Key FZHZPYGRGQZBCV-UHFFFAOYSA-N
SMILES CCCC(CO)CO
Canonical SMILES CCCC(CO)CO

Introduction

Chemical Identity and Structure

2-Propylpropane-1,3-diol is an organic compound characterized by a propyl group attached to a propanediol backbone. Its chemical identity is defined by the following parameters:

PropertyValue
CAS Registry Number2612-28-4
Molecular FormulaC6H14O2
Molecular Weight118.17-118.18 g/mol
IUPAC Name2-propylpropane-1,3-diol
InChI KeyFZHZPYGRGQZBCV-UHFFFAOYSA-N
SMILES NotationCCCC(CO)CO
MDL NumberMFCD00799394
PubChem CID7021156

The compound features a structure with two primary hydroxyl groups attached to a carbon chain containing a propyl substituent. This arrangement gives the molecule unique chemical properties compared to other diols. The compound is also known by several synonyms, including 2-n-propylpropane-1,3-diol, 1,3-propanediol, 2-propyl, 1,1-bis(hydroxymethyl)butane, and 2-propyl-1,3-propanediol .

Physical and Chemical Properties

The physical and chemical properties of 2-Propylpropane-1,3-diol determine its behavior in various chemical reactions and applications:

PropertyValueReference
Physical StateSolid
Melting Point26.38°C (estimate)
Boiling Point221.7°C (rough estimate)
Density0.9843 (rough estimate)
LogP (XLogP3)0.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Topological Polar Surface Area (TPSA)40.46

The compound's dual hydroxyl groups confer specific reactivity patterns, making it valuable in various synthetic applications. The presence of two primary alcohols provides reactivity typical of primary alcohols, such as oxidation, esterification, and etherification.

Synthesis Methods

Several synthesis methods for 2-Propylpropane-1,3-diol have been documented in the scientific literature. These methods vary in their approach, reagents, and conditions:

Reduction of Diethyl Propylmalonate

A documented synthesis route involves the reduction of diethyl propylmalonate using diisobutylaluminum hydride (DIBAL-H):

Reaction ConditionsYieldNotes
DIBAL-H in dichloromethane, -78°C to 0°C, 30 min60%The reaction mixture is gradually warmed from -78°C to 0°C and quenched with methanol. Purification is performed through column chromatography

Acetal Formation Reactions

2-Propylpropane-1,3-diol can participate in acetal formation reactions, which is a common application of this compound:

Reaction ConditionsProcess Description
Reaction with p-toluenesulfonic acid monohydrate in benzeneThe reaction involves heating a solution of 4-(trans-4-formylcyclohexyl)-3-fluorobenzyl methyl ether and 2-propyl-1,3-propanediol in benzene with catalytic p-toluenesulfonic acid monohydrate to form 4-[trans-4-(trans-5-propyl-1,3-dioxan-2-yl)cyclohexyl]-2-fluorobenzyl methyl ether

Applications and Uses

2-Propylpropane-1,3-diol serves multiple purposes in chemical research and synthesis:

Synthetic Intermediate

This compound functions as a valuable intermediate in organic synthesis, particularly in the creation of cyclic acetals and other compounds with specific functional groups:

  • As a component in acetal formation reactions for the synthesis of 5-propyl-1,3-dioxan-2-yl derivatives

  • In the preparation of various pharmaceutical intermediates

Chemical Research Applications

In research settings, 2-Propylpropane-1,3-diol has been utilized in:

  • Studies investigating acetal formation mechanisms

  • Development of synthetic methodologies for complex organic molecules

  • Preparation of compounds with specific stereochemical arrangements

ParameterInformationReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash skin thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Storage RecommendationsStore at room temperature

When handling this compound, appropriate safety measures should be implemented, including the use of personal protective equipment, adequate ventilation, and proper disposal procedures.

Related Compounds and Differentiation

It is important to distinguish 2-Propylpropane-1,3-diol from similar compounds that may cause confusion:

CompoundCAS NumberMolecular FormulaKey Difference
2-Methyl-2-propyl-1,3-propanediol78-26-2C7H16O2Contains an additional methyl group, making it a tertiary alcohol at the central carbon
1,3-Propanediol504-63-2C3H8O2Lacks the propyl substituent, consisting only of the basic propanediol structure
2-Amino-1,3-propanediol534-03-2C3H9NO2Contains an amino group instead of a propyl group

Understanding these structural differences is crucial for proper identification and application of these compounds in research and industrial contexts.

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